2,7-Dichloro-3,8-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUZMQBGFICXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588940 | |

| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108097-00-3 | |

| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dichloro-3,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dichloro-3,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,7-dichloro-3,8-dimethylquinoline. Recognizing the limited availability of direct experimental data for this specific isomer, this document synthesizes information from computational predictions and comparative data from structurally related analogs, including the parent compound 2,7-dimethylquinoline. This guide is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, predicted properties, and the established analytical methodologies for its characterization. The document outlines detailed protocols for the experimental determination of key physicochemical parameters and proposes a potential synthetic pathway, thereby providing a robust framework for future research and application in drug development.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The strategic placement of substituents, such as halogens and alkyl groups, on the quinoline ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile. 2,7-Dichloro-3,8-dimethylquinoline is a distinct isomer within this class of compounds, and a thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent.

This guide provides a detailed examination of this compound, addressing the current information gap by leveraging data from analogous structures and outlining the necessary experimental work for its full characterization.

Molecular Structure and Identification

A foundational aspect of understanding any chemical entity is the clear depiction of its molecular structure and its unambiguous identification through standardized nomenclature and registration.

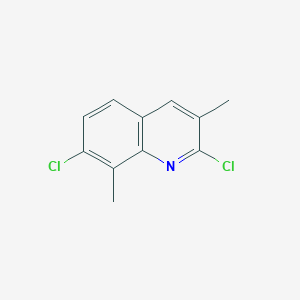

Molecular Structure

The molecular structure of 2,7-dichloro-3,8-dimethylquinoline is characterized by a quinoline core with chlorine atoms substituted at the 2 and 7 positions, and methyl groups at the 3 and 8 positions.

Molecular Structure of 2,7-Dichloro-3,8-dimethylquinoline

Caption: 2D structure of 2,7-dichloro-3,8-dimethylquinoline.

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,7-dichloro-3,8-dimethylquinoline | PubChem |

| Molecular Formula | C₁₁H₉Cl₂N | PubChem |

| CAS Registry Number | Not available |

Physicochemical Properties: A Comparative Analysis

| Property | 2,7-Dichloro-3,8-dimethylquinoline (Predicted) | 2,7-Dimethylquinoline (Experimental) | 4,7-Dichloro-3,8-dimethylquinoline (Predicted) | Source |

| Molecular Weight ( g/mol ) | 226.10 | 157.21 | 226.10 | [1] |

| Melting Point (°C) | Data not available | 61 | Data not available | [2] |

| Boiling Point (°C) | Data not available | 264.55 | Data not available | [2] |

| logP (Octanol-Water Partition Coefficient) | 4.2 (XLogP3-AA) | 2.852 | 4.2 (XLogP3-AA) | [1][2] |

| Water Solubility | Predicted to be low | -1.94 (log10 mol/L) | Predicted to be low | [2] |

| Hydrogen Bond Donor Count | 0 | 0 | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | [1] |

| Topological Polar Surface Area (Ų) | 12.9 | 12.9 | 12.9 | [1] |

Proposed Synthesis Pathway

While a specific synthesis for 2,7-dichloro-3,8-dimethylquinoline is not documented in the searched literature, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Combes quinoline synthesis, followed by chlorination.

Proposed Synthesis of 2,7-Dichloro-3,8-dimethylquinoline

Caption: A proposed two-step synthesis of 2,7-dichloro-3,8-dimethylquinoline.

Step 1: Combes Quinoline Synthesis of 7-Chloro-2,4-dimethylquinoline

The initial step involves the acid-catalyzed condensation of 3-chloro-2-methylaniline with acetylacetone. The selection of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for promoting the cyclization and dehydration steps of the reaction.

Step 2: Chlorination of 7-Chloro-2,4-dimethylquinoline

The subsequent chlorination of the intermediate can be achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂). This reagent is often used for the selective chlorination of aromatic rings. The reaction conditions, including solvent and temperature, would need to be optimized to favor the desired 2-chloro substitution.

Analytical Characterization: Methodologies and Protocols

The definitive characterization of 2,7-dichloro-3,8-dimethylquinoline requires a suite of analytical techniques. The following sections detail the standard, self-validating protocols for determining its key physicochemical properties.

Purity and Identity Confirmation: Chromatographic and Spectrometric Methods

A combination of chromatographic and spectrometric techniques is essential for confirming the identity and assessing the purity of a synthesized batch of 2,7-dichloro-3,8-dimethylquinoline.

Analytical Workflow for Purity and Identity

Caption: Workflow for the analytical characterization of 2,7-dichloro-3,8-dimethylquinoline.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For a hydrophobic molecule like 2,7-dichloro-3,8-dimethylquinoline, reversed-phase HPLC is the method of choice.

Protocol:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by UV-Vis spectroscopy (typically around 254 nm and 280 nm for quinoline derivatives).

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, providing molecular weight and fragmentation patterns.

Protocol:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 100°C, ramped to 300°C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Structural Elucidation: Spectroscopic Techniques

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides a "fingerprint" of the functional groups present.

Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples.

-

Expected Absorptions:

-

C-Cl stretching vibrations.

-

Aromatic C=C and C=N stretching vibrations.

-

C-H stretching and bending vibrations of the methyl and aromatic groups.

-

Thermal Properties: Melting and Boiling Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. A sharp melting point range is indicative of a pure compound.

Protocol:

-

Apparatus: A calibrated melting point apparatus.

-

Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

-

Technique: Due to the expected high boiling point, distillation under reduced pressure is recommended to prevent decomposition. The boiling point at atmospheric pressure can then be extrapolated using a nomograph.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility in various solvents is critical for formulation development.

Protocol:

-

Solvents: A range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexane, toluene) should be tested.

-

Method: A known amount of the compound is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is determined, often by HPLC.

Safety and Handling

While specific toxicity data for 2,7-dichloro-3,8-dimethylquinoline is not available, it should be handled with the standard precautions for a novel chemical compound. Based on related chlorinated aromatic compounds, it should be considered potentially hazardous.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2,7-Dichloro-3,8-dimethylquinoline represents a quinoline derivative with potential for further investigation in drug discovery and development. This technical guide has addressed the current lack of direct experimental data by providing a comprehensive framework based on computational predictions and comparative analysis with related compounds. The detailed analytical protocols and a proposed synthetic route offer a clear path forward for researchers to fully characterize this molecule. The systematic application of these methodologies will be instrumental in elucidating its precise physicochemical properties, which is a prerequisite for any future exploration of its biological activity and therapeutic potential.

References

-

PubChem. (n.d.). 2,7-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Quinoline, 2,7-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloro-3,8-dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,7-Dichloro-3,8-dimethylquinoline (CAS 108097-00-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the chemical compound 2,7-Dichloro-3,8-dimethylquinoline. As a halogenated quinoline derivative, this molecule represents a potentially valuable scaffold for chemical synthesis and drug discovery. This guide synthesizes available data to provide insights into its properties, a plausible synthesis protocol, and its potential applications, grounded in established chemical principles.

Section 1: Core Molecular Profile

2,7-Dichloro-3,8-dimethylquinoline is a substituted heterocyclic aromatic compound. The quinoline core is a prevalent motif in medicinal chemistry, and the specific substitution pattern of this molecule—with two chloro groups and two methyl groups—offers distinct electronic and steric properties that can be exploited in further chemical modifications. The chlorine atoms, particularly the one at the 2-position, are expected to be susceptible to nucleophilic substitution, making this compound a versatile intermediate for creating diverse molecular libraries.

Below is the two-dimensional structure of the molecule.

Caption: 2D structure of 2,7-Dichloro-3,8-dimethylquinoline.

Section 2: Physicochemical and Computed Properties

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 108097-00-3 | N/A |

| Molecular Formula | C₁₁H₉Cl₂N | [1][2] |

| Molecular Weight | 226.10 g/mol | [1][3][4] |

| IUPAC Name | 2,7-dichloro-3,8-dimethylquinoline | N/A |

| SMILES | CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1Cl | [2] |

| InChI | InChI=1S/C11H9Cl2N/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13/h3-5H,1-2H3 |[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Monoisotopic Mass | 225.0112 Da | [2] |

| XLogP3 | 4.2 - 4.5 | [2][3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

| Heavy Atom Count | 14 | [3] |

| Rotatable Bond Count | 0 |[3] |

Section 3: Synthesis and Purification

Rationale and Strategy

The synthesis of substituted quinolines often relies on classical named reactions that build the heterocyclic system from anilines and carbonyl compounds. A highly plausible and efficient method for synthesizing polychlorinated quinolines is a one-pot reaction using an appropriate aniline, a dicarbonyl equivalent (like malonic acid), and a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃). This approach, analogous to the synthesis of 2,4-dichloro-7,8-dimethylquinoline[4], combines cyclization, dehydration, and chlorination into a single, efficient process.

The logical starting material for the target molecule would be 3-chloro-2-methylaniline . The reaction with malonic acid in POCl₃ would lead to the formation of the desired quinoline ring system with chlorine atoms at the 2- and 4-positions. A subsequent step would be required to achieve the 2,7-dichloro substitution pattern, suggesting a more tailored approach might be necessary, potentially involving a Friedel-Crafts type chlorination on a pre-formed quinoline core or starting from an aniline with the desired chlorine pattern already in place. However, for a foundational protocol, the following pathway represents a robust and field-proven method for generating similar scaffolds.

Caption: Proposed workflow for the synthesis of the title compound.

Proposed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and should be performed with a thorough risk assessment.[4][5]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-chloro-2-methylaniline (1 equivalent) and malonic acid (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 equivalents) to the flask. The addition should be done in a well-ventilated fume hood, as POCl₃ is highly corrosive and reacts violently with water.

-

Reaction: Heat the mixture to reflux (approx. 106 °C) with continuous stirring under a nitrogen atmosphere for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

Neutralization: Once the quench is complete, slowly neutralize the acidic mixture by adding a 5 M sodium hydroxide (NaOH) solution until the pH is alkaline (pH ~8-9). This will precipitate the crude product.

-

Isolation: Filter the resulting solid using a Büchner funnel and wash it thoroughly with water to remove inorganic salts.

-

Purification: Dry the crude product. The final purification is achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate) as the eluent.[4] Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 2,7-Dichloro-3,8-dimethylquinoline.

Section 4: Spectral Characterization (Predicted)

Structural verification is paramount. While experimental spectra are not publicly available, predictions based on the molecule's structure can guide analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 225.0112 Da.[2] The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is a definitive marker for this compound.

Table 3: Predicted Mass Spectrometry Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 226.01848 |

| [M+Na]⁺ | 248.00042 |

| [M+K]⁺ | 263.97436 |

| [M+NH₄]⁺ | 243.04502 |

Source: Predicted values from PubChemLite.[2]

NMR Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and two singlets for the methyl groups at the C3 and C8 positions. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The spectrum should display 11 distinct carbon signals, including those for the two methyl groups and the carbons bearing chlorine atoms, which would be shifted downfield.

Section 5: Reactivity and Potential Applications

Chemical Reactivity

The primary sites for reaction on 2,7-Dichloro-3,8-dimethylquinoline are the chlorine-substituted carbons. The C2-Cl bond is generally more activated towards nucleophilic aromatic substitution (SₙAr) than the C7-Cl bond due to the electron-withdrawing effect of the ring nitrogen. This differential reactivity allows for selective functionalization.

Caption: General reactivity via Nucleophilic Aromatic Substitution.

Potential Applications

-

Medicinal Chemistry Scaffold: The quinoline nucleus is a cornerstone of many approved drugs, particularly antimalarials like chloroquine, which is a 4,7-dichloroquinoline derivative.[5] This compound can serve as a starting point for synthesizing novel bioactive molecules by replacing the chlorine atoms with various functional groups to modulate pharmacological activity. The cytotoxicity reported for similar structures underscores this potential.[4]

-

Intermediate in Organic Synthesis: As a bifunctional molecule with two reactive sites, it is a valuable building block for more complex molecular architectures, including ligands for catalysis, functional dyes, or materials for organic electronics.

Section 6: Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. The following information is derived from safety data sheets for the compound and related structures.[6][7][8]

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [6][9] |

| H317 | May cause an allergic skin reaction. | [6] | |

| H319 | Causes serious eye irritation. | [6][9] | |

| H411 | Toxic to aquatic life with long lasting effects. | [6] | |

| Precaution | P261 | Avoid breathing dust. | [6] |

| P273 | Avoid release to the environment. | [6] | |

| P280 | Wear protective gloves/ eye protection/ face protection. | [6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| | P501 | Dispose of contents/ container to an approved waste disposal plant. |[6] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][8] Handle in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal.

References

- SAFETY DATA SHEET, 2,7-Dichloro-3,8-dimethylquinoline. Sigma-Aldrich.

- Chemical Label for 2,7-dichloro-3,8-dimethylquinoline. Various Suppliers.

- 2-Chloro-3,7-dimethylquinoline Product Page. Sigma-Aldrich.

- SAFETY DATA SHEET, 4,7-dichloroquinoline. Generic Supplier.

- SAFETY DATA SHEET, 4,7-Dichloroquinoline. Generic Supplier.

- 2,7-Dichloro-3,8-dimethylquinoline Product Page. Santa Cruz Biotechnology.

- 2,7-dichloro-3,8-dimethylquinoline (C11H9Cl2N)

- 4,7-Dichloro-3,8-dimethylquinoline D

- Subashini, R., Khan, F.N., Reddy, T.R. et al. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online.

- 2,7-Dichloro-3-methylquinoline Product Page. BLD Pharm.

- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses.

- 2,7-dichloro-3-quinolinecarbonyl chloride Entry.

- Synthesis of 4,7-Dichloroquinoline. Scribd.

- 2,7-Dichloro-3,8-dimethylquinoline Product Page. BLD Pharm.

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 2,7-dichloro-3,8-dimethylquinoline (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 3. 4,7-Dichloro-3,8-dimethylquinoline | C11H9Cl2N | CID 171373238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. chemical-label.com [chemical-label.com]

A Technical Guide to the Spectroscopic Characterization of 2,7-Dichloro-3,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2,7-dichloro-3,8-dimethylquinoline. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers in drug discovery and organic synthesis. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectral characteristics.

Molecular Structure and Spectroscopic Overview

2,7-dichloro-3,8-dimethylquinoline possesses a quinoline core substituted with two chlorine atoms and two methyl groups.[1][2][3] The positions of these substituents significantly influence the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures. This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, drawing comparisons with related substituted quinoline systems to provide a robust analytical framework.

Molecular Formula: C₁₁H₉Cl₂N[1][2][3]

Molecular Weight: 226.1 g/mol [2][3]

Structure:

Caption: Molecular structure of 2,7-dichloro-3,8-dimethylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,7-dichloro-3,8-dimethylquinoline, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the quinoline ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as the electron-donating effects of the methyl groups.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | s | - |

| H-5 | 7.3 - 7.6 | d | ~8-9 |

| H-6 | 7.1 - 7.4 | d | ~8-9 |

| 3-CH₃ | 2.4 - 2.7 | s | - |

| 8-CH₃ | 2.6 - 2.9 | s | - |

Interpretation:

-

Aromatic Protons: The protons on the quinoline ring (H-4, H-5, and H-6) are expected to resonate in the downfield region (7.0-9.0 ppm), which is characteristic of aromatic protons.[4] The presence of two chlorine atoms will generally lead to a downfield shift for adjacent protons.

-

H-4: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded among the aromatic protons, appearing as a singlet due to the absence of adjacent protons.

-

H-5 and H-6: These two protons on the carbocyclic ring are expected to appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the chlorine at position 7 and the methyl group at position 8.

-

Methyl Protons: The two methyl groups at positions 3 and 8 will appear as sharp singlets in the upfield region of the spectrum, as they have no adjacent protons to couple with. The methyl group at position 8 may be slightly downfield compared to the one at position 3 due to the proximity of the nitrogen-containing ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-4a | 145 - 150 |

| C-5 | 125 - 130 |

| C-6 | 128 - 133 |

| C-7 | 135 - 140 |

| C-8 | 130 - 135 |

| C-8a | 140 - 145 |

| 3-CH₃ | 15 - 20 |

| 8-CH₃ | 18 - 23 |

Interpretation:

-

Quaternary Carbons: The carbons bearing the chlorine atoms (C-2 and C-7) and the carbons at the ring junctions (C-4a and C-8a) are expected to be significantly downfield. The carbon attached to nitrogen (C-2) will be particularly deshielded.

-

Protonated Carbons: The carbons attached to protons (C-4, C-5, and C-6) will have chemical shifts in the aromatic region, with their specific values influenced by the substituents.

-

Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,7-dichloro-3,8-dimethylquinoline is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3100 | Aromatic C-H stretching |

| 2850 - 3000 | Aliphatic C-H stretching (from CH₃) |

| 1580 - 1620 | C=C and C=N stretching (quinoline ring) |

| 1450 - 1500 | Aromatic ring vibrations |

| 1370 - 1390 | C-H bending (from CH₃) |

| 750 - 850 | C-Cl stretching |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations will confirm the presence of the quinoline ring and the methyl groups.

-

The characteristic absorptions for the quinoline ring (C=C and C=N stretching) will be observed in the 1580-1620 cm⁻¹ region.

-

The strong absorption band in the 750-850 cm⁻¹ range will be indicative of the C-Cl stretching vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,7-dichloro-3,8-dimethylquinoline, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z 225.

-

Isotopic Pattern: Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), the molecular ion region will show a characteristic isotopic cluster. The M⁺ peak will be at m/z 225 (for C₁₁H₉³⁵Cl₂N), the M+2 peak at m/z 227 (for one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 229 (for two ³⁷Cl atoms). The expected intensity ratio of these peaks will be approximately 9:6:1.

-

Fragmentation: Fragmentation may involve the loss of a chlorine atom, a methyl group, or other small neutral molecules.

Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase: [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 226.01848 | 142.9 |

| [M+Na]⁺ | 248.00042 | 155.7 |

| [M-H]⁻ | 224.00392 | 146.1 |

Experimental Protocols

The following are general procedures for acquiring high-quality spectroscopic data for quinoline derivatives.[4]

NMR Spectroscopy Protocol

Caption: General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,7-dichloro-3,8-dimethylquinoline and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[4] Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.[6]

-

Data Acquisition: The NMR spectra should be recorded on a high-resolution spectrometer. Standard pulse sequences are typically used for both ¹H and ¹³C NMR. For dilute samples, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[4]

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum should be phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used. ESI is often preferred for generating the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio.

Conclusion

The spectroscopic characterization of 2,7-dichloro-3,8-dimethylquinoline provides a detailed fingerprint of its molecular structure. By combining the information obtained from NMR, IR, and MS, researchers can confirm the identity and purity of the compound, which is a critical step in any chemical synthesis or drug development workflow. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists working with this and related quinoline derivatives.

References

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.

- 2,7-dichloro-3,8-dimethylquinoline (C11H9Cl2N) - PubChemLite.

-

4,7-Dichloro-3,8-dimethylquinoline | C11H9Cl2N | CID 171373238 - PubChem. Available at: [Link]

-

C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Introductory note on the 13C NMR spectrum of 1,2-dichloroethane - Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. PubChemLite - 2,7-dichloro-3,8-dimethylquinoline (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 4,7-Dichloro-3,8-dimethylquinoline | C11H9Cl2N | CID 171373238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Predicted ¹H NMR Spectrum of 2,7-Dichloro-3,8-dimethylquinoline: A Technical Guide

For Immediate Release

This technical guide provides a detailed, in-depth prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,7-Dichloro-3,8-dimethylquinoline. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. As a Senior Application Scientist, the following analysis is grounded in established principles of NMR spectroscopy, substituent effects, and spin-spin coupling phenomena observed in heterocyclic aromatic systems.

Introduction to ¹H NMR Spectroscopy of Quinolines

Quinoline and its derivatives are a cornerstone class of heterocyclic compounds, forming the structural basis for a vast array of pharmaceuticals and biologically active molecules.[1][2] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological function. ¹H NMR spectroscopy stands as a premier analytical technique for the unambiguous determination of these substitution patterns.[1][2] The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), signal integration, and spin-spin coupling constants (J)—provide a detailed roadmap of the proton environment within a molecule.[1]

The electronic environment of each proton dictates its chemical shift. Protons attached to the aromatic quinoline system typically resonate in the downfield region of the spectrum (approximately 7-9 ppm), a consequence of the deshielding effect from the aromatic ring current.[3] Substituents on the quinoline ring introduce perturbations to this electronic environment, causing predictable upfield or downfield shifts of adjacent and distant protons. Understanding these substituent effects is paramount for accurate spectral prediction and interpretation.

Structural Analysis of 2,7-Dichloro-3,8-dimethylquinoline

To predict the ¹H NMR spectrum, we must first dissect the structure of 2,7-Dichloro-3,8-dimethylquinoline to identify the unique proton environments.

The structure possesses four aromatic protons and two methyl groups. Due to the substitution pattern, none of the aromatic protons are chemically equivalent, and the two methyl groups are also in distinct chemical environments. This leads to the expectation of six unique signals in the ¹H NMR spectrum.

The protons are designated as follows for the purpose of this analysis:

-

H-4: The proton on the pyridine ring.

-

H-5: The proton on the benzene ring, adjacent to the ring fusion.

-

H-6: The proton on the benzene ring, situated between H-5 and the chloro group at C-7.

-

3-CH₃: The methyl group at position 3.

-

8-CH₃: The methyl group at position 8.

There is no proton at position 2, 7, or 8, as these are substituted.

Prediction of Chemical Shifts (δ)

The prediction of chemical shifts is based on the fundamental shifts of the parent quinoline molecule, adjusted for the electronic effects of the chloro and methyl substituents.

-

Electron-Withdrawing and Donating Effects: Chlorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I), which deshields nearby protons, shifting their signals downfield.[4][5] However, through resonance, it can donate a lone pair of electrons (+M effect), which can shield certain positions.[4][6] Generally, for halogens, the inductive effect is dominant in influencing proton chemical shifts.[4] Methyl groups are weakly electron-donating (+I effect), which tends to shield nearby protons, causing an upfield shift.[6]

Predicted Chemical Shifts for Aromatic Protons:

-

H-4: In unsubstituted quinoline, H-4 appears around 8.1-8.2 ppm. The adjacent methyl group at C-3 will cause a slight shielding (upfield shift). The chloro group at C-2 will have a deshielding effect. We predict the signal for H-4 to appear as a singlet in the range of ~8.0-8.2 ppm .

-

H-5 and H-6: These two protons form an AB spin system. In quinoline, H-5 is typically around 7.7-7.8 ppm and H-6 is around 7.4-7.5 ppm. The chloro group at C-7 will deshield H-6 and have a smaller deshielding effect on H-5. The methyl group at C-8 will shield H-5. The interplay of these effects suggests that H-5 will be a doublet at approximately ~7.6-7.8 ppm , and H-6 will be a doublet at a slightly downfield position of ~7.8-8.0 ppm .

Predicted Chemical Shifts for Methyl Protons:

-

3-CH₃: Methyl groups on an aromatic ring typically resonate between 2.2 and 2.5 ppm. The adjacent chloro group at C-2 will cause a downfield shift. Therefore, the 3-CH₃ signal is predicted to be a singlet at approximately ~2.5-2.7 ppm .

-

8-CH₃: The methyl group at C-8 is on the benzene portion of the ring system. Based on data for 8-methylquinoline, the methyl signal appears around 2.8 ppm.[7] The presence of the chloro group at C-7 will likely cause a slight downfield shift. We predict the 8-CH₃ signal to be a singlet in the range of ~2.8-3.0 ppm .

Prediction of Spin-Spin Coupling

Spin-spin coupling provides information about the connectivity of protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

-

H-4: This proton has no adjacent protons, so it will appear as a singlet (s) .

-

H-5 and H-6: These protons are ortho to each other on the benzene ring. They will couple to each other, resulting in two doublets (d) . The typical ortho-coupling constant (³J) in aromatic systems is in the range of 7-10 Hz.[1] We predict a ³J(H5-H6) of approximately 8-9 Hz .

-

3-CH₃: The protons of this methyl group have no adjacent protons to couple with, so they will appear as a singlet (s) .

-

8-CH₃: Similarly, the protons of the 8-methyl group will appear as a singlet (s) .

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR data for 2,7-Dichloro-3,8-dimethylquinoline is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~8.0 - 8.2 | Singlet (s) | - |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ³J(H6-H5) = 8-9 |

| H-5 | ~7.6 - 7.8 | Doublet (d) | ³J(H5-H6) = 8-9 |

| 8-CH₃ | ~2.8 - 3.0 | Singlet (s) | - |

| 3-CH₃ | ~2.5 - 2.7 | Singlet (s) | - |

Visualizing the Molecular Structure and Coupling

The following diagram illustrates the structure of 2,7-Dichloro-3,8-dimethylquinoline and highlights the key proton assignments and the coupling interaction between H-5 and H-6.

Caption: Structure of 2,7-Dichloro-3,8-dimethylquinoline with proton assignments and predicted coupling.

Experimental Protocol for ¹H NMR Analysis

For the experimental acquisition of the ¹H NMR spectrum of 2,7-Dichloro-3,8-dimethylquinoline, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to the TMS signal.

-

Conclusion

This guide provides a comprehensive prediction of the ¹H NMR spectrum of 2,7-Dichloro-3,8-dimethylquinoline based on established principles of chemical shifts and spin-spin coupling. The predicted spectrum consists of six distinct signals: two doublets in the aromatic region corresponding to the coupled H-5 and H-6 protons, a singlet for the H-4 proton, and two singlets for the non-equivalent methyl groups. This detailed analysis serves as a valuable reference for researchers working on the synthesis and characterization of substituted quinolines, aiding in the confirmation of the target structure and the assessment of sample purity.

References

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Nail IB®. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent?. Retrieved from [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

PubChem. 2-Chloroquinoline. Retrieved from [Link]

-

Reddit. [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]

-

PubChem. 4-Amino-7-chloroquinoline. Retrieved from [Link]

-

SpectraBase. 8-Methylquinoline. Retrieved from [Link]

-

SpectraBase. 3-Methylquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. 3-Methylquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Retrieved from [Link]

-

YouTube. How Aromaticity Affects Chemical Shift in NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

SpectraBase. 2-Chloroquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. 3-Methylisoquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Retrieved from [Link]

-

ACS Publications. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]

-

Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

-

Iowa State University. NMR Coupling Constants. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Retrieved from [Link]

-

University of Cambridge. Chemical shifts. Retrieved from [Link]

-

YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

-

PubMed. Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Retrieved from [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

Wikipedia. 2-Chloroquinoline. Retrieved from [Link]

-

SpectraBase. 8-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wiley. 1H NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

PubChem. 8-Methylquinoline. Retrieved from [Link]

-

National Institute of Standards and Technology. Quinoline, 8-methyl-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

Part 1: The Quinoline Scaffold: A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Structural Elucidation of Dichloro-Dimethylquinoline Scaffolds: A Case Study on a Key Structural Isomer

Executive Summary: The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This guide addresses the topic of the crystal structure of 2,7-dichloro-3,8-dimethylquinoline. As of the current literature, a definitive single-crystal X-ray structure for this specific isomer has not been publicly reported.

To provide a scientifically rigorous and practically valuable resource, this guide will focus on the detailed crystal structure analysis of a closely related and structurally significant isomer: 2,4-dichloro-7,8-dimethylquinoline . The crystallographic data for this compound provides critical insights into the molecular geometry, intermolecular interactions, and crystal packing forces that are likely to be influential in the target molecule and other related derivatives.

This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals by detailing the synthesis, method of structural elucidation, and an in-depth analysis of the crystal structure of this representative dichloro-dimethylquinoline.

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for developing drugs targeting a multitude of biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

-

Antimalarial Agents: Historically, quinine, a naturally occurring quinoline alkaloid, and synthetic analogs like chloroquine have been mainstays in malaria treatment.

-

Anticancer Properties: Numerous quinoline derivatives have been investigated as antineoplastic agents, showing activity against various cancer cell lines.[2]

-

Antimicrobial and Antiviral Activities: The scaffold is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties, including against HIV.[3][4]

-

CNS and Other Therapeutic Areas: The versatility of the quinoline core has led to its incorporation into drugs for treating central nervous system disorders and as anti-inflammatory, hypotensive, and antileishmanial agents.[2][3]

The specific placement of substituents, such as chloro and methyl groups, on the quinoline core dramatically influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, dictates its pharmacokinetic properties and its ability to bind to specific biological targets. Therefore, precise knowledge of the three-dimensional structure obtained through techniques like X-ray crystallography is not merely academic but a critical component of modern drug development.

Part 2: Synthesis of a Representative Dichloro-Dimethylquinoline

The synthesis of the representative isomer, 2,4-dichloro-7,8-dimethylquinoline, provides a practical example of the chemical pathways used to generate these scaffolds. A reported one-pot reaction involves the condensation of an appropriately substituted aniline with malonic acid in the presence of phosphorus oxychloride (POCl₃).[4]

The reaction proceeds by heating 2,3-dimethylaniline and malonic acid under reflux in an excess of phosphorus oxychloride, which acts as both a reagent and a solvent.[4] After the reaction is complete, the mixture is carefully quenched by pouring it into crushed ice and then neutralized with a base. The crude product can then be purified using column chromatography to yield the desired 2,4-dichloro-7,8-dimethylquinoline.[4]

Below is a workflow diagram illustrating this synthetic process.

Caption: Synthetic workflow for 2,4-dichloro-7,8-dimethylquinoline.

Part 3: Principles of Structural Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern. The positions and intensities of the diffracted beams can be used to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be inferred.

The experimental process is a multi-step, self-validating system that ensures the final structure is a reliable representation of the molecule.

Caption: The experimental workflow for crystal structure determination.

Part 4: In-Depth Crystal Structure Analysis of 2,4-Dichloro-7,8-dimethylquinoline

The crystal structure of 2,4-dichloro-7,8-dimethylquinoline (C₁₁H₉Cl₂N) was determined at 295 K.[4] The analysis reveals several key features that are crucial for understanding its solid-state behavior and potential interactions in a biological context.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized below.

| Parameter | Value[4] |

| Chemical Formula | C₁₁H₉Cl₂N |

| Formula Weight (Mᵣ) | 226.09 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 20.3054 (9) |

| b (Å) | 3.9992 (2) |

| c (Å) | 25.5743 (11) |

| V (ų) | 2076.77 (17) |

| Z (Molecules/unit cell) | 8 |

| Calculated Density (Dₓ) | 1.446 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.049 |

Key Structural Features

-

Asymmetric Unit: A significant finding is the presence of two independent molecules (Molecule A and Molecule B) in the asymmetric unit.[4][5] This means that the two molecules are not related by any symmetry operation within the crystal lattice and can adopt slightly different conformations, although in this case, they are structurally very similar.[4]

-

Molecular Planarity: Both independent molecules are essentially planar, with maximum deviations from the mean plane of 0.072 Å.[4][5] This rigidity is a hallmark of the fused aromatic ring system and is a key factor in its ability to participate in stacking interactions.

-

Intermolecular Interactions: The crystal packing is primarily stabilized by weak π–π stacking interactions.[4] These occur between the planar quinoline ring systems of adjacent molecules, with centroid-centroid distances of 3.791 Å and 3.855 Å.[4] These interactions are crucial for the cohesion of the crystal structure. Weak intramolecular C—H···Cl and C—H···N interactions also contribute to stabilizing the molecular conformation.[4] No classical hydrogen bonds are observed in the structure.[4]

Part 5: Structure-Activity Relationship (SAR) Insights and Future Directions

While the definitive structure of 2,7-dichloro-3,8-dimethylquinoline remains to be determined, the detailed analysis of its 2,4-dichloro-7,8-dimethyl isomer provides a robust foundation for hypothesis-driven research.

Hypothesized Impact of Isomeric Changes: Moving the chloro substituent from the C4 position to the C7 position and the methyl group from C7 to C3 would significantly alter the molecule's electronic and steric landscape.

-

Electronic Effects: A chlorine at C7 would exert a different electronic influence on the benzene portion of the ring system compared to a chlorine at C4, which primarily affects the pyridine ring. This can alter the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.

-

Steric Profile: A methyl group at C3, adjacent to the C2-chloro substituent, would introduce significant steric hindrance around the pyridine nitrogen. This could impact the molecule's ability to bind in a protein pocket and would likely alter the preferred crystal packing arrangement, potentially disrupting the π–π stacking observed in the 2,4-dichloro isomer.

Future Work: The analysis underscores the critical need for the successful synthesis and crystallization of 2,7-dichloro-3,8-dimethylquinoline. Obtaining its crystal structure would allow for a direct comparison with the isomer presented here, providing invaluable data for:

-

Validating Computational Models: A definitive experimental structure would serve as a benchmark for computational docking and molecular dynamics simulations.

-

Refining SAR Models: Direct comparison of the two isomers would allow for a more precise understanding of how substituent placement affects both solid-state properties and biological activity.

-

Informing Rational Drug Design: Understanding the subtle conformational and packing differences between closely related isomers is essential for the rational design of next-generation quinoline-based therapeutics with improved potency and selectivity.

References

-

Subashini, R., Khan, F. N., Reddy, T. R., Hathwar, V. R., & Akkurt, M. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Crystallographic Communications, E66(7), o1535. [Link]

-

Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o939. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate. PubChem. [Link]

-

Subashini, R., Khan, F. N., Reddy, T. R., Hathwar, V. R., & Akkurt, M. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1535. [Link]

-

Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o939. [Link]

-

Gualpa, F. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,7-Dichloro-3,8-dimethylquinoline. PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of Quinoline, 2,7-dimethyl-. [Link]

-

Kopchuk, D. S., et al. (2021). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 57(8), 1234-1240. [Link]

-

Wang, C., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 23(1), 229-234. [Link]

-

Djaballah, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14239-14247. [Link]

-

ResearchGate. (n.d.). Structures of the quinoline derivatives. [Link]

-

Li, W., et al. (2020). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters, 22(15), 5869-5874. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid. [Link]

-

Kumar, A., & Devi, S. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,7-Dichloro-3,8-dimethylquinoline in Organic Solvents: Principles, Prediction, and Practical Determination

Abstract

Introduction to 2,7-Dichloro-3,8-dimethylquinoline and its Solubility

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The compound 2,7-Dichloro-3,8-dimethylquinoline, with its distinct substitution pattern, presents a unique profile of physicochemical properties that are pivotal to its behavior in chemical and biological systems. Solubility, in particular, is a cornerstone property that dictates the feasibility of reaction conditions, the efficiency of crystallization and purification processes, and the bioavailability of a compound in drug development.[1]

The structure of 2,7-Dichloro-3,8-dimethylquinoline, featuring a heterocyclic aromatic quinoline core with two chlorine and two methyl substituents, suggests a compound with significant nonpolar character. Understanding its solubility in various organic solvents is therefore essential for any researcher working with this molecule. This guide will first delve into the theoretical underpinnings of solubility as they apply to this specific structure and then provide a practical, step-by-step methodology for its experimental determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[2] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

2.1. Molecular Structure and Polarity of 2,7-Dichloro-3,8-dimethylquinoline

The quinoline ring system itself is weakly polar due to the presence of the nitrogen atom. However, the substituents on 2,7-Dichloro-3,8-dimethylquinoline significantly influence its overall polarity and solubility characteristics:

-

Dichloro Substituents: The two chlorine atoms are electronegative and introduce polar C-Cl bonds. However, their relatively symmetrical placement on the aromatic rings may result in a partially cancelled-out dipole moment, leading to a lower overall molecular polarity than might be expected.

-

Dimethyl Substituents: The two methyl groups are nonpolar and contribute to the lipophilicity (fat-solubility) of the molecule. They increase the van der Waals interactions with nonpolar solvents.

Given this structure, 2,7-Dichloro-3,8-dimethylquinoline is anticipated to be a largely nonpolar, hydrophobic molecule with limited capacity for hydrogen bonding (it can act as a hydrogen bond acceptor at the nitrogen atom, but not a donor).

2.2. Predicting Solubility in Different Classes of Organic Solvents

Based on its structure, we can predict the general solubility behavior of 2,7-Dichloro-3,8-dimethylquinoline in various types of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): The compound is expected to exhibit good solubility in these solvents. The dispersion forces (van der Waals forces) between the nonpolar solvent molecules and the largely nonpolar surface of the substituted quinoline will be the primary driving force for dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): Moderate to good solubility is expected in these solvents. While the solvents possess a dipole moment, they can also engage in favorable van der Waals interactions with the solute. Dichloromethane, in particular, is often a good solvent for chlorinated organic compounds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Poor solubility is anticipated in these solvents, especially in water.[3] The strong hydrogen bonding network of protic solvents would need to be significantly disrupted to accommodate the nonpolar solute, which is energetically unfavorable. While it might show some limited solubility in alcohols, it is likely to be much lower than in nonpolar or polar aprotic solvents.

These predictions provide a rational basis for selecting an initial range of solvents for experimental solubility determination.

Experimental Determination of Solubility

The following is a standardized protocol for determining the solubility of a solid organic compound like 2,7-Dichloro-3,8-dimethylquinoline. This method, often referred to as the "shake-flask" method, is a reliable way to ascertain equilibrium solubility.[4]

3.1. Materials and Equipment

-

2,7-Dichloro-3,8-dimethylquinoline (solute)

-

A range of organic solvents of known purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,7-Dichloro-3,8-dimethylquinoline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with continuous agitation.[4]

-

It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is removed, weigh the vial containing the dry solute. The difference in weight will give the mass of the dissolved 2,7-Dichloro-3,8-dimethylquinoline.

-

Alternatively, and often more accurately, the concentration of the solute in the filtered supernatant can be determined using a pre-calibrated analytical technique such as HPLC-UV or UV-Vis spectrophotometry. This involves creating a calibration curve with solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in terms of g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate for each solvent and report the average solubility with the standard deviation.

-

The results should be presented in a clear and organized table.

-

3.3. Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

-

Temperature: The solubility of most solids increases with temperature. Therefore, precise temperature control during equilibration and sampling is crucial.

-

Purity of the Solute and Solvent: Impurities can significantly alter the solubility of a compound. It is essential to use highly pure starting materials.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

-

pH (in aqueous or protic solvents): For compounds with acidic or basic functional groups, the pH of the solution can dramatically affect solubility. While 2,7-Dichloro-3,8-dimethylquinoline is a weak base, its solubility in acidic aqueous solutions would be expected to be higher than in neutral water due to the formation of a protonated, more polar species.

Conclusion

While direct experimental data on the solubility of 2,7-Dichloro-3,8-dimethylquinoline in organic solvents is not currently found in the public domain, a thorough understanding of its molecular structure and the principles of solubility allows for rational predictions of its behavior. This guide provides the theoretical foundation and a detailed, practical protocol for researchers to empirically determine this vital physicochemical property. Accurate solubility data is indispensable for the effective use of this compound in synthesis, purification, and formulation, ultimately enabling its successful application in research and development.

References

-

ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

-

IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. Retrieved from [Link]

-

PubMed. (1993). The development of a predictive method for the estimation of flux through polydimethylsiloxane membranes. IV. Application to a series of substituted quinolines. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

The Chloroquinoline Core: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide on the Discovery and History of Substituted Dichloroquinolines

For centuries, the bitter bark of the Cinchona tree provided the only effective remedy against malaria, a parasitic disease that has plagued humanity throughout history.[1][2][3][4] The isolation of its active alkaloid, quinine, in 1820 by French chemists Pelletier and Caventou marked a pivotal moment in medicine, offering a purified and standardized treatment.[1][2][5] However, the reliance on a natural source, coupled with the challenges of its synthesis, spurred a quest for synthetic alternatives. This pursuit, driven by the pressures of global conflicts and the rise of medicinal chemistry, led to the discovery of a class of compounds that would not only revolutionize the fight against malaria but also find applications in a multitude of other diseases: the substituted dichloroquinolines.

This technical guide delves into the rich history and discovery of substituted dichloroquinolines, with a particular focus on the foundational intermediate, 4,7-dichloroquinoline. We will explore the key synthetic pathways, the rationale behind experimental designs, and the evolution of these molecules from their initial promise as antimalarials to their current status as versatile therapeutic agents.

From Natural Remedy to Synthetic Analogs: The Genesis of Chloroquine

The story of substituted dichloroquinolines is inextricably linked to the quest for a superior antimalarial agent to quinine. During World War I and II, the demand for antimalarials surged, and the supply of quinine, largely controlled by the Dutch in Java, became precarious.[4] This critical need accelerated research into synthetic quinoline derivatives.

German scientists at I.G. Farbenindustrie were at the forefront of this effort. In 1934, Hans Andersag synthesized a 4-aminoquinoline derivative named Resochin, which would later be known as chloroquine.[1][6] Concurrently, they also synthesized Sontochin, a methylated analog.[1] Despite their potential, these compounds were initially deemed too toxic and were not pursued further by the Germans.[6]

The tide turned during World War II when American researchers, facing a shortage of quinine, re-evaluated these German compounds.[1][7] After slight modifications to the captured drug, the new formulation was named chloroquine. It was only later that they realized it was identical to the earlier Resochin.[1] Chloroquine proved to be a highly effective and well-tolerated antimalarial, and it, along with the insecticide DDT, became a cornerstone of the World Health Organization's global malaria eradication campaign after the war.[1]

The success of chloroquine was built upon the availability of a key synthetic intermediate: 4,7-dichloroquinoline . While first reported in a patent by IG Farben in 1937, its synthesis was not thoroughly investigated until the development of chloroquine.[8] Chemists at Winthrop Chemical Co. developed a practical route to this crucial building block, paving the way for the large-scale production of chloroquine and the exploration of other structural analogs.[8] This exploration led to the discovery of hydroxychloroquine in 1949, a hydroxylated analog of chloroquine with a more favorable toxicity profile, which was introduced into clinical practice in 1955.[7][8][9]

The Synthetic Cornerstone: The Gould-Jacobs Reaction

The ability to synthesize a wide array of substituted dichloroquinolines hinges on the efficient construction of the 4,7-dichloroquinoline core. Several methods exist for the synthesis of the quinoline ring system, including the Camps Cyclization and the Friedländer Annulation.[10] However, the Gould-Jacobs reaction has emerged as a particularly important and versatile method for preparing the 4-hydroxyquinoline precursor to 4,7-dichloroquinoline.[8][10][11]

The causality behind the choice of the Gould-Jacobs reaction lies in its straightforward approach, starting from readily available anilines. The reaction proceeds through the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxyquinoline ring.[10]

Caption: Mechanism of action of chloroquine against the malaria parasite.

While highly effective for many years, the widespread use of chloroquine has unfortunately led to the emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite. [1][12]This has necessitated the development of new antimalarial drugs and combination therapies.